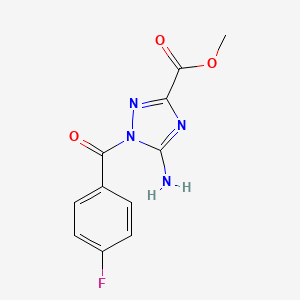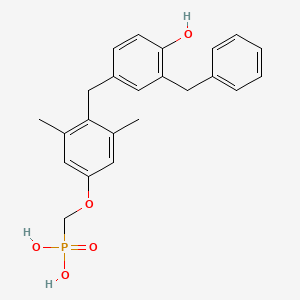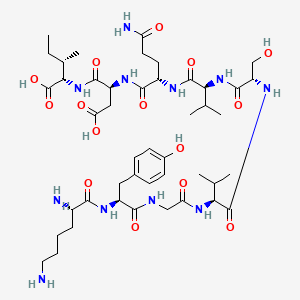
H-Lys-Tyr-Gly-Val-Ser-Val-Gln-Asp-Ile-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Lys-Tyr-Gly-Val-Ser-Val-Gln-Asp-Ile-OH is a peptide consisting of nine amino acids: lysine, tyrosine, glycine, valine, serine, valine, glutamine, aspartic acid, and isoleucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Tyr-Gly-Val-Ser-Val-Gln-Asp-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of high-purity reagents and optimized reaction conditions ensures the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
H-Lys-Tyr-Gly-Val-Ser-Val-Gln-Asp-Ile-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
H-Lys-Tyr-Gly-Val-Ser-Val-Gln-Asp-Ile-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mecanismo De Acción
The mechanism of action of H-Lys-Tyr-Gly-Val-Ser-Val-Gln-Asp-Ile-OH depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This interaction can trigger a cascade of cellular events, leading to various physiological responses. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.
Comparación Con Compuestos Similares
H-Lys-Tyr-Gly-Val-Ser-Val-Gln-Asp-Ile-OH: can be compared to other peptides with similar sequences or functions. Some similar compounds include:
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: Known for its role as a glucagon-like peptide 1 receptor agonist.
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-(diacid-gamma-Glu-(AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2: Another peptide with a similar sequence used in various research applications.
These peptides share structural similarities but may differ in their specific biological activities and applications.
Propiedades
Fórmula molecular |
C45H73N11O15 |
|---|---|
Peso molecular |
1008.1 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C45H73N11O15/c1-7-24(6)37(45(70)71)56-41(66)30(19-34(61)62)52-40(65)28(15-16-32(48)59)50-44(69)36(23(4)5)55-42(67)31(21-57)53-43(68)35(22(2)3)54-33(60)20-49-39(64)29(18-25-11-13-26(58)14-12-25)51-38(63)27(47)10-8-9-17-46/h11-14,22-24,27-31,35-37,57-58H,7-10,15-21,46-47H2,1-6H3,(H2,48,59)(H,49,64)(H,50,69)(H,51,63)(H,52,65)(H,53,68)(H,54,60)(H,55,67)(H,56,66)(H,61,62)(H,70,71)/t24-,27-,28-,29-,30-,31-,35-,36-,37-/m0/s1 |
Clave InChI |
FWQPIFOPUOTIQV-MIEVHBTFSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


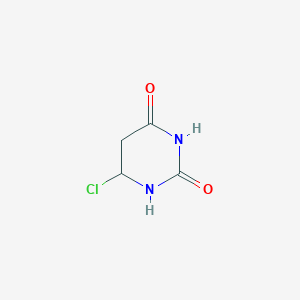
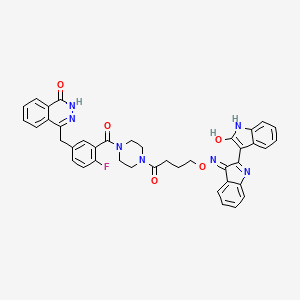
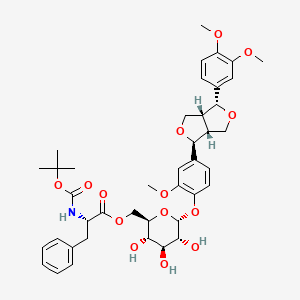
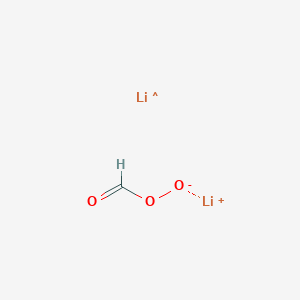
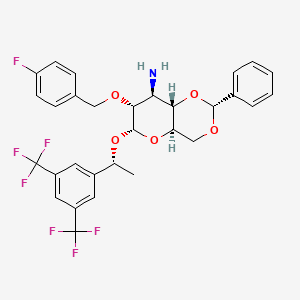
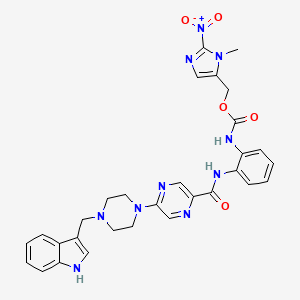
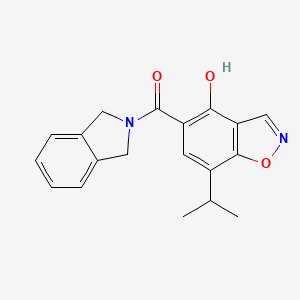
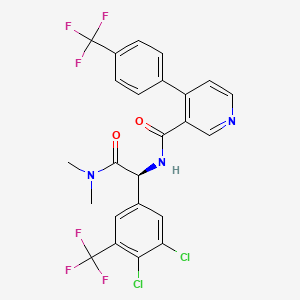
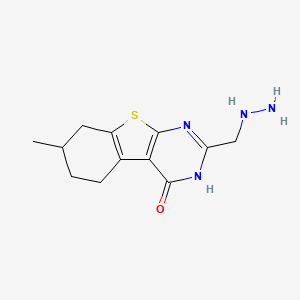
![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)
